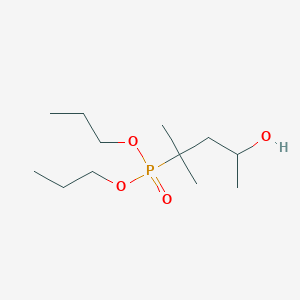
2-Thiophenesulfonamide, 5-chloro-N-(4-methoxyphenyl)-4-nitro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Thiophenesulfonamide, 5-chloro-N-(4-methoxyphenyl)-4-nitro- is a complex organic compound that belongs to the class of thiophenesulfonamides This compound is characterized by the presence of a thiophene ring, a sulfonamide group, a chloro substituent, a methoxyphenyl group, and a nitro group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Thiophenesulfonamide, 5-chloro-N-(4-methoxyphenyl)-4-nitro- typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Nitration: Introduction of the nitro group into the thiophene ring.
Chlorination: Substitution of a hydrogen atom with a chlorine atom on the thiophene ring.
Sulfonamide Formation: Reaction of the chlorinated thiophene with sulfonamide to form the thiophenesulfonamide structure.
Methoxylation: Introduction of the methoxy group into the phenyl ring.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlled temperature, pressure, and the use of catalysts to facilitate the reactions. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
2-Thiophenesulfonamide, 5-chloro-N-(4-methoxyphenyl)-4-nitro- can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chloro substituent can be replaced by other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines or thiols can be used to replace the chloro substituent.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of 2-Thiophenesulfonamide, 5-chloro-N-(4-methoxyphenyl)-4-amino-.
Substitution: Formation of various substituted thiophenesulfonamides depending on the nucleophile used.
Scientific Research Applications
2-Thiophenesulfonamide, 5-chloro-N-(4-methoxyphenyl)-4-nitro- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Thiophenesulfonamide, 5-chloro-N-(4-methoxyphenyl)-4-nitro- depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of functional groups like the nitro and sulfonamide groups can influence its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Similar Compounds
- 5-chloro-N-(2-chlorophenyl)-2-thiophenesulfonamide
- 5-chloro-N-(2-ethoxyphenyl)-2-thiophenesulfonamide
- 5-chloro-N-methyl-N-phenyl-2-thiophenesulfonamide
Uniqueness
2-Thiophenesulfonamide, 5-chloro-N-(4-methoxyphenyl)-4-nitro- is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of the methoxy group on the phenyl ring and the nitro group on the thiophene ring differentiates it from other similar compounds, potentially leading to different reactivity and applications.
Properties
CAS No. |
646040-09-7 |
|---|---|
Molecular Formula |
C11H9ClN2O5S2 |
Molecular Weight |
348.8 g/mol |
IUPAC Name |
5-chloro-N-(4-methoxyphenyl)-4-nitrothiophene-2-sulfonamide |
InChI |
InChI=1S/C11H9ClN2O5S2/c1-19-8-4-2-7(3-5-8)13-21(17,18)10-6-9(14(15)16)11(12)20-10/h2-6,13H,1H3 |
InChI Key |
WQIJCPPCYWNTMB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NS(=O)(=O)C2=CC(=C(S2)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,4-Dichloro-6-(4-chlorophenyl)-5-[4-(methylsulfanyl)phenyl]pyrimidine](/img/structure/B12594767.png)



![Acetamide,2-[(8-methoxy-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-2-allyl-](/img/structure/B12594792.png)





![2-Acetamido-5-chloro-N-[3-(2-phenylethoxy)phenyl]benzamide](/img/structure/B12594827.png)

![Dimethyl 4-[(prop-2-en-1-yl)oxy]benzene-1,3-dicarboxylate](/img/structure/B12594841.png)

